

Enzastaurin Phase III Clinical Trials: Results at a Glance

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Compound Focus: Enzastaurin

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The table below summarizes the core outcomes from completed and ongoing Phase III trials of **enzastaurin**.

Trial / Identifier	Patient Population	Intervention & Comparator	Primary Endpoint(s)	Key Efficacy Results	Key Safety Findings
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| **Completed: Recurrent Glioblastoma** [1] | Recurrent WHO grade 4 glioblastoma (N=266) | **Enzastaurin** vs. Lomustine | Progression-free Survival (PFS) | Median PFS: 1.5 mo (enza) vs 1.6 mo (lomu); HR=1.28 [1] | Median OS: 6.6 mo (enza) vs 7.1 mo (lomu); HR=1.20 [1] | Better hematologic toxicity profile vs. lomustine (Grade 3-4 events: 1 vs. 46) [1] | | **Completed: PRELUDE** [2] [3] | High-risk DLBCL in remission post-first-line therapy | **Enzastaurin** (maintenance) vs. Placebo | Disease-free Survival (DFS) | No significant difference in DFS or OS at 4 years [2] | Information not specified in results | | **Ongoing: ENGINE (NCT03263026)** [4] [2] | Newly diagnosed, high-risk DLBCL, DGM1-positive | R-CHOP + **Enzastaurin** vs. R-CHOP + Placebo | Overall Survival (OS) in DGM1+ patients | Trial ongoing; results not available [4] | Trial ongoing; results not available | | **Ongoing: Newly Diagnosed GBM** [5] [2] | Newly diagnosed Glioblastoma, DGM1-positive | **Enzastaurin** + Temozolomide + Radiation vs. Placebo + Std Care | Information not specified in results | Trial ongoing; results not available [5] | Trial ongoing; results not available |

Detailed Experimental Protocols and Data Analysis

For a deeper understanding, here is a breakdown of the methodologies and more detailed results from the key trials.

Recurrent Glioblastoma Trial [1]

This study provides the most complete set of negative results for **enzastaurin** in an unselected population.

- **Trial Design:** This was a **phase III, multicenter, open-label study** where patients were randomly assigned in a 2:1 ratio to receive either **enzastaurin** or lomustine [1].
- **Dosing:**
 - **Enzastaurin:** 500 mg orally daily, following a 1,125-mg loading dose on cycle day 1 [1].
 - **Lomustine:** 100-130 mg/m² orally on day 1 of a 6-week cycle [1].
- **Key Efficacy Results:**
 - **Progression-free Survival (PFS):** The median PFS was **1.5 months for enzastaurin** compared to **1.6 months for lomustine**. The hazard ratio (HR) was 1.28, indicating a trend favoring lomustine, though the difference was not statistically significant [1].
 - **Overall Survival (OS):** The median OS was **6.6 months for enzastaurin** and **7.1 months for lomustine** (HR=1.20) [1].
 - **Response Rates:** The objective response rate was low in both arms: 2.9% for **enzastaurin** and 4.3% for lomustine [1].
- **Key Safety Results:** **Enzastaurin** was notably better tolerated in terms of hematologic toxicity. There was only **one Grade 3-4 hematologic event** in the **enzastaurin** group versus **46 events** in the lomustine group. Four patients in the **enzastaurin** arm discontinued due to drug-related serious adverse events, and one death was considered drug-related [1].

The Shift to Biomarker-Driven Trials

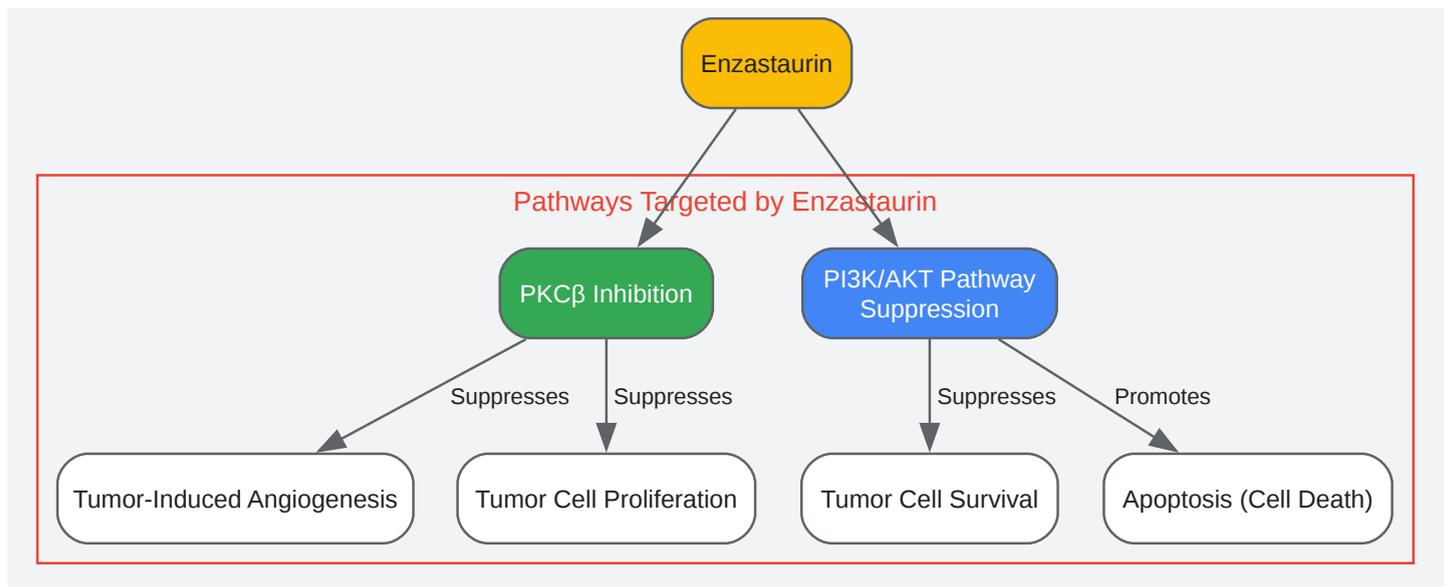
The failure of the initial trials led to retrospective analyses that identified **DGM1**, a germline polymorphism, as a potential predictive biomarker for **enzastaurin** response [5] [2].

- **Discovery Data:** In a retrospective analysis of the PRELUDE trial (DLBCL), **enzastaurin** was associated with a significantly improved overall survival in **DGM1-positive patients** versus those without the biomarker (Hazard Ratio, 0.27) [2].
- **New Trial Designs:** Based on this finding, new Phase III trials were initiated that only enroll patients who test positive for the DGM1 biomarker [5] [4].
 - The **ENGINE** trial in DLBCL combines **enzastaurin** with standard R-CHOP chemotherapy [4].

- The newly launched **glioblastoma trial** combines **enzastaurin** with temozolomide and radiation in newly diagnosed DGM1-positive patients [5]. This trial will also use a higher, potentially more effective dose of 375 mg, taken with food to increase drug exposure [5].

Enzastaurin's Mechanism of Action

Enzastaurin is an oral serine/threonine kinase inhibitor. Its proposed anti-tumor activity involves multiple pathways, which can be visualized in the following diagram.



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The diagram illustrates that **enzastaurin**'s primary mechanism involves:

- **Inhibition of Protein Kinase C beta (PKC β)**: This enzyme is implicated in tumor-induced angiogenesis and proliferation [1] [6] [2].
- **Suppression of the PI3K/AKT pathway**: This is a critical signaling pathway that promotes tumor cell survival and growth. By suppressing it, **enzastaurin** can induce apoptosis (programmed cell death) [1] [7] [2].

Interpretation and Future Directions

The clinical development of **enzastaurin** is a compelling example of how a drug can be repurposed through biomarker discovery.

- **Initial Results:** The completed Phase III trials conclusively showed that **enzastaurin does not have superior efficacy compared to standard chemotherapy** in broad, unselected populations of recurrent glioblastoma or as maintenance therapy for DLBCL [1] [2].
- **Current Strategy:** The focus has now shifted to a **personalized medicine approach**. The ongoing ENGINE and newly diagnosed GBM trials are testing the hypothesis that **enzastaurin** provides a significant survival benefit specifically for patients whose tumors harbor the **DGM1 biomarker** [5] [4] [2]. The FDA has granted Fast Track designation to **enzastaurin** for newly diagnosed glioblastoma, underscoring the potential of this targeted strategy [2].

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